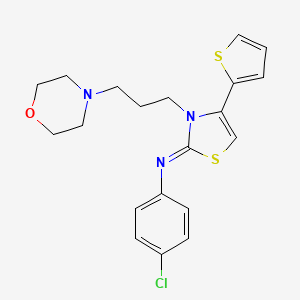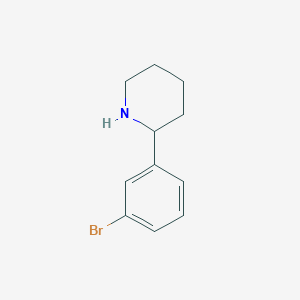
2-(3-Bromophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)piperidine is a chemical compound with the CAS Number: 383128-74-3 . It has a molecular weight of 240.14 . It is a liquid in its physical form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14BrN . The InChI Code for this compound is 1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 240.14 . The compound is stored at a temperature of 4°C .Scientific Research Applications
1. Hydrogen-Bonding Patterns and Structural Analysis
Studies have explored the hydrogen-bonding patterns in compounds structurally related to 2-(3-Bromophenyl)piperidine. For instance, compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone have been characterized for their intra- and intermolecular hydrogen bonding, which influences their crystal structures and chemical properties. These studies contribute to the understanding of molecular interactions and structural dynamics in similar bromophenylpiperidine derivatives (Balderson et al., 2007).
2. Enantiomeric Resolution and Chiral Studies
Research on the enantiomeric resolution of compounds related to this compound, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been conducted. These studies involve understanding the chiral recognition mechanisms and can be crucial for developing enantiomerically pure substances with potential applications in pharmaceuticals (Ali et al., 2016).
3. Synthesis and Chemical Characterization
Research has also focused on the synthesis and chemical characterization of compounds containing bromophenylpiperidine moieties. For example, studies on N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine have provided insights into the preparation and structural analysis of such compounds, which can be valuable for further chemical and pharmacological research (Warad et al., 2016).
4. Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis involving bromophenylpiperidine derivatives has been studied for producing enantioenriched products. These synthetic methodologies have significant implications in the field of stereoselective synthesis, vital for creating specific drug molecules (Chen et al., 2013).
5. Analgesic and Pharmacological Properties
Research into the analgesic and pharmacological properties of piperidine derivatives, which include bromophenylpiperidine compounds, has been conducted. These studies provide insights into the potential therapeutic applications of these compounds in treating pain and other medical conditions (Saify et al., 2012).
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which could potentially lead to therapeutic effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It’s worth noting that other piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects .
Safety and Hazards
The safety information for 2-(3-Bromophenyl)piperidine includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Piperidines, including 2-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of this compound and its derivatives in the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 2-(3-Bromophenyl)piperidine, have been found to exhibit various pharmacological activities These activities could potentially involve interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been found to exhibit anticancer properties when used against various types of cancer cells These effects could potentially involve alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, and others These interactions could potentially explain the observed pharmacological activities of piperidine derivatives
Properties
IUPAC Name |
2-(3-bromophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABJNAPJPTVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)


![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)
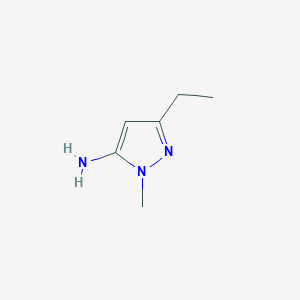
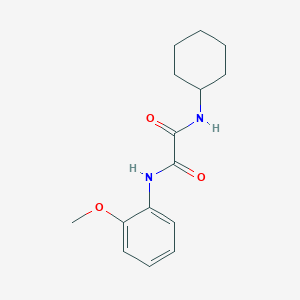
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
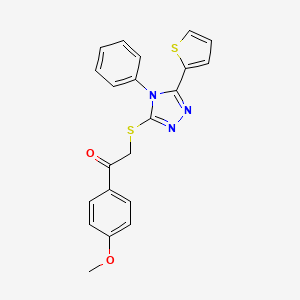
![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
